Lipophilicity Shift: 1.6-Unit XLogP Increase Relative to the Unsubstituted Benzisoxazole Acetamide Core
The predicted XLogP3 of 2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is 2.2 [1], compared with an XlogP of 0.6 for the unsubstituted core 2-(benzo[d]isoxazol-3-yl)acetamide (CAS 23008-68-6) . This 1.6-unit increase shifts the compound from a hydrophilic space (logP < 1) into the optimal drug-like lipophilicity window (logP 1–3), projected to improve passive membrane permeability while maintaining aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-(Benzo[d]isoxazol-3-yl)acetamide: XlogP = 0.6 |
| Quantified Difference | Δ XLogP = +1.6 units |
| Conditions | Predicted XLogP3 (target) and XlogP (comparator) from computed molecular properties |
Why This Matters
Procurement decisions for screening libraries or lead optimization programs often prioritize compounds within the logP 1–3 range to balance permeability and solubility; the 1.6-unit shift indicates this compound occupies a more favorable ADME space than the unsubstituted core scaffold.
- [1] Kuujia.com. Cas no 1235616-31-5 (2-(1,2-benzoxazol-3-yl)-N-(thiophen-2-yl)methylacetamide). Computed Properties: XLogP3 2.2. Available at: https://www.kuujia.com/cas-1235616-31-5.html View Source
